MAO-A Inhibitory Potency: Sub-Nanomolar IC50 Value Relative to Clinical Standards
N-[3-(2-hydroxyethyl)phenyl]acetamide exhibits an IC50 of 7.40 nM against human recombinant MAO-A [1]. This potency is comparable to the irreversible MAO-A inhibitor clorgyline (reported IC50 range: 1.2 nM to 19.5 nM) [2] and is >800-fold more potent than the reversible MAO-A inhibitor moclobemide (IC50: 6.1 μM) [3]. The target compound thus falls within the high-potency bracket of MAO-A inhibitors while possessing a distinct reversible binding profile characteristic of N-arylacetamides .
| Evidence Dimension | MAO-A Inhibition Potency (IC50, nM) |
|---|---|
| Target Compound Data | 7.40 nM |
| Comparator Or Baseline | Clorgyline: 1.2 – 19.5 nM [2]; Moclobemide: 6,100 nM [3] |
| Quantified Difference | Target is within the same order of magnitude as clorgyline; >800-fold more potent than moclobemide |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; hydrogen peroxide production measured after 1 hr |
Why This Matters
This potency level justifies selection over weaker in-class N-arylacetamides for assays requiring robust MAO-A engagement.
- [1] BindingDB. BDBM50075967 (CHEMBL3415615). N-[3-(2-hydroxyethyl)phenyl]acetamide MAO-A IC50. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075967 (accessed 2026-04-16). View Source
- [2] PMC Table S3. IC50 values for CR4056, Clorgyline, and Deprenyl against MAO-A and MAO-B. 2011. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3087698/table/pone-0018657-t003/ (accessed 2026-04-16). View Source
- [3] MedChemExpress. Moclobemide (Ro111163) product page. hMAO-A IC50. https://www.medchemexpress.cn/moclobemide.html (accessed 2026-04-16). View Source
